Cas no 168010-13-7 (FOENICULOSIDE IV)

FOENICULOSIDE IV structure
FOENICULOSIDE IV structure
Nome do Produto:FOENICULOSIDE IV
N.o CAS:168010-13-7
MF:C60H62O24
MW:1167.11990022659
CID:184119
PubChem ID:85125539

FOENICULOSIDE IV Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diylbis- (9CI)
    • b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphe
    • b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diylbis- (
    • b-D-Glucopyranoside, 3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diylbis-, [2S-[2a,3b(2'S*,3'S*),4(Z)]]-
    • Foeniculoside IV
    • CID 101924278
    • β-D-Glucopyranoside, (2S,2'R,3S,3'R)-3'-[3-(β-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diyl bis- (9CI)
    • beta-D-Glucopyranoside, (2S,2'R,3S,3'R)-3'-[3-(beta-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diyl bis-
    • 168010-13-7
    • DTXSID001098379
    • FOENICULOSIDE IV
    • Inchi: 1S/C60H62O24/c61-22-40-47(68)50(71)53(74)58(82-40)77-34-17-29(15-33(67)18-34)44-45-37(19-36(79-60-55(76)52(73)49(70)42(24-63)84-60)21-39(45)81-56(44)26-5-11-31(65)12-6-26)46-43-28(4-1-25-2-9-30(64)10-3-25)16-35(78-59-54(75)51(72)48(69)41(23-62)83-59)20-38(43)80-57(46)27-7-13-32(66)14-8-27/h1-21,40-42,44,46-76H,22-24H2/b4-1+/t40-,41-,42-,44-,46+,47-,48-,49-,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-/m1/s1
    • Chave InChI: OERCOQRGXRNZRU-NYTGZKTKSA-N
    • SMILES: O1C2=CC(=CC(=C2[C@@H](C2C=C(C=C(C=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O)[C@@H]1C1C=CC(=CC=1)O)[C@H]1C2C(/C=C/C3C=CC(=CC=3)O)=CC(=CC=2O[C@@H]1C1C=CC(=CC=1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Propriedades Computadas

  • Massa Exacta: 1166.363
  • Massa monoisotópica: 1166.363
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 16
  • Contagem de aceitadores de ligações de hidrogénio: 24
  • Contagem de Átomos Pesados: 84
  • Contagem de Ligações Rotativas: 15
  • Complexidade: 2090
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 19
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 398

Propriedades Experimentais

  • Densidade: 1.610±0.06 g/cm3(Predicted)
  • pka: 9.23±0.10(Predicted)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd